1-Fluorosulfonyloxy-4-formylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Fluorosulfonyloxy-4-formylbenzene is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical functionalities that can provide insights into the properties and reactivity of 1-fluorosulfonyloxy-4-formylbenzene. For instance, aryl fluorosulfates, such as those mentioned in the context of genetically encoded unnatural amino acids, exhibit biocompatibility and multitargeting capability through sulfur(VI) fluoride exchange (SuFEx) chemistry . This suggests that 1-fluorosulfonyloxy-4-formylbenzene may also participate in SuFEx reactions due to the presence of a fluorosulfonyloxy group.

Synthesis Analysis

The synthesis of related fluorosulfonyl compounds involves various strategies. For example, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, an intermediate of Luxabendazole, starts from 4-aminophenol and involves acetylation, nitration, and condensation with p-fluorobenzenesulfonyl chloride . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of 1-fluorosulfonyloxy-4-formylbenzene by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond . Such structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions involving fluorosulfonyl groups. The Pd(II)-catalyzed carbonyl-directing activation of alkenes with sulfinic acids and N-fluorobenzenesulfonimide (NFSI) leads to selective fluorosulfonylation and aminosulfonylation . This indicates that 1-fluorosulfonyloxy-4-formylbenzene could potentially undergo similar reactions due to the presence of a fluorosulfonyloxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorosulfonyl compounds are influenced by their molecular structure. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals show that aggregation and planarization affect the absorption and emission spectra . The stability and reactivity of the sulfonyl fluoride group in aminobenzenesulfonyl fluorides enable the synthesis of various polymers and copolymers . These insights suggest that 1-fluorosulfonyloxy-4-formylbenzene may have unique photophysical properties and could be used in polymer synthesis.

Scientific Research Applications

Synthesis and Chemical Transformations

1-Fluorosulfonyloxy-4-formylbenzene plays a crucial role in organic synthesis, particularly in facilitating novel reactions and creating complex molecules. For instance, it has been utilized in Brønsted acid-promoted arylbenzyl ether rearrangements, showcasing its potential in synthesizing ortho-substituted phenolic ethers under specific conditions (Luzzio & Chen, 2009). Furthermore, its application in monitoring aldol reactions via a fluorogenic aldehyde bearing a 1,2,3-triazole moiety highlights its utility in facilitating and tracking chemical transformations (Guo & Tanaka, 2009).

Environmental Remediation

In environmental science, derivatives of 1-Fluorosulfonyloxy-4-formylbenzene have been investigated for their effectiveness in degrading persistent organic pollutants. Heat-activated persulfate oxidation of perfluoroalkyl substances, including PFOA and PFOS, in groundwater remediation, is a significant area of research, illustrating the compound's potential in addressing environmental contamination (Park et al., 2016).

Material Science and Engineering

This compound's derivatives have also found applications in material science, particularly in the development of novel materials with specific properties. The synthesis of a genetically encoded fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry opens new avenues for protein engineering and biotherapeutic applications, demonstrating the breadth of 1-Fluorosulfonyloxy-4-formylbenzene's utility in advanced material synthesis (Liu et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

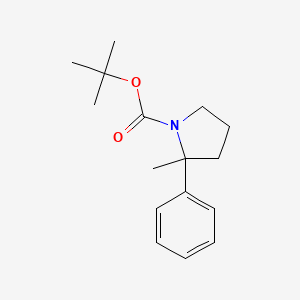

IUPAC Name |

1-fluorosulfonyloxy-4-formylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-6(5-9)2-4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWYQXZIOTWRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-4-formylbenzene | |

CAS RN |

1810706-88-7 |

Source

|

| Record name | 4-formylphenyl sulfurofluoridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

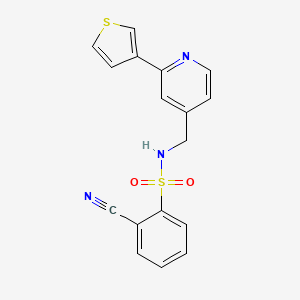

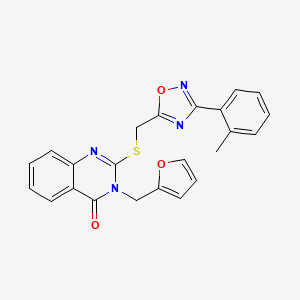

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

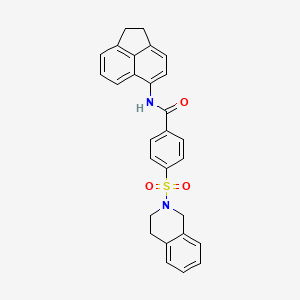

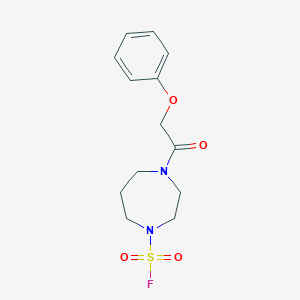

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)

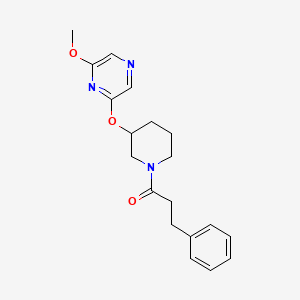

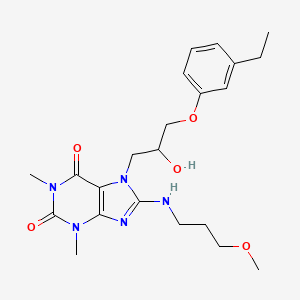

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)

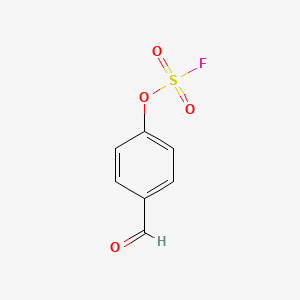

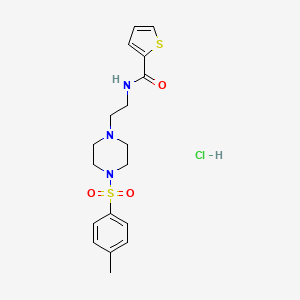

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)